molecular formula C10H12BrN5O2 B14237378 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol CAS No. 380607-28-3

2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol

Cat. No.: B14237378
CAS No.: 380607-28-3
M. Wt: 314.14 g/mol
InChI Key: VXTQJQSOWQWAFQ-UHFFFAOYSA-N
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Description

2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol is a synthetic compound that features a purine base, which is a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized to introduce the amino group at the 6-position.

    Bromination: The next step involves the bromination of the ethylidene group, which is achieved using bromine or a brominating agent under controlled conditions.

    Coupling Reaction: The brominated intermediate is then coupled with propane-1,3-diol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Oxo derivatives.

    Reduction: Dehalogenated products.

    Hydrolysis: Breakdown products of the purine base and propane-1,3-diol.

Scientific Research Applications

2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.

    Biological Studies: The compound is used to study the interactions of purine derivatives with biological macromolecules.

    Chemical Biology: It serves as a tool for probing the mechanisms of enzyme action and nucleic acid interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol involves its interaction with biological targets such as enzymes and nucleic acids. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of nucleic acid function. The purine base can also participate in hydrogen bonding and π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol: Similar structure but with a chlorine atom instead of bromine.

    2-[2-(6-Amino-9H-purin-9-yl)methoxy]ethyl acetate: Contains a methoxy group and acetate ester instead of the bromoethylidene group.

    2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol: Lacks the bromoethylidene group.

Uniqueness

The presence of the bromoethylidene group in 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

380607-28-3

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

2-[2-(6-aminopurin-9-yl)-1-bromoethylidene]propane-1,3-diol

InChI

InChI=1S/C10H12BrN5O2/c11-7(6(2-17)3-18)1-16-5-15-8-9(12)13-4-14-10(8)16/h4-5,17-18H,1-3H2,(H2,12,13,14)

InChI Key

VXTQJQSOWQWAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=C(CO)CO)Br)N

Origin of Product

United States

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